

Unveiling the Spectroscopic Signature of Denudatine: A Technical Guide

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Compound of Interest

Compound Name: Denudatine

Cat. No.: B1218229

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of natural products is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Denudatine**, a diterpenoid alkaloid of significant interest.

Denudatine is a C₂₀-diterpenoid alkaloid originally isolated from *Delphinium denudatum*. Its complex molecular architecture has made it a subject of interest for structural elucidation and synthetic chemistry. This document compiles and presents its key spectroscopic data in a structured format to facilitate research and development efforts.

Spectroscopic Data of Denudatine

The structural elucidation of **Denudatine** has been accomplished through various spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below is crucial for the unambiguous identification and characterization of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Denudatine**. This data is essential for confirming the presence of the **Denudatine** scaffold and for the assignment of its complex proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for **Denudatine**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Denudatine**

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Note: Specific chemical shift values and coupling constants from primary literature were not available in the provided search results. Researchers should consult the primary publications for this detailed information.

Mass Spectrometry (MS) Data

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of **Denudatine**, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Denudatine**

Ionization Mode	$[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ (m/z)	Key Fragment Ions (m/z)
Data not available in search results		

Note: The exact mass and fragmentation pattern from high-resolution mass spectrometry (HR-MS) are critical for unambiguous identification and were not detailed in the search snippets. Primary literature should be consulted for these values.

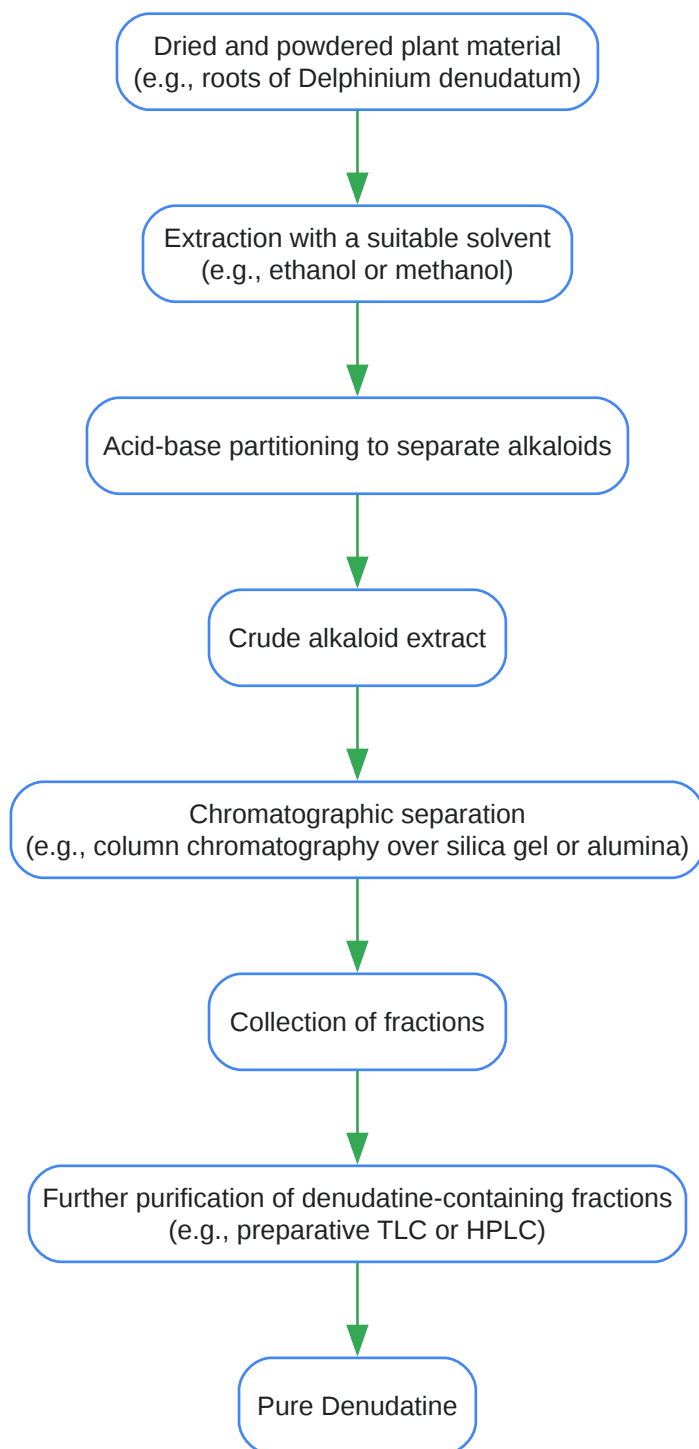
Experimental Protocols

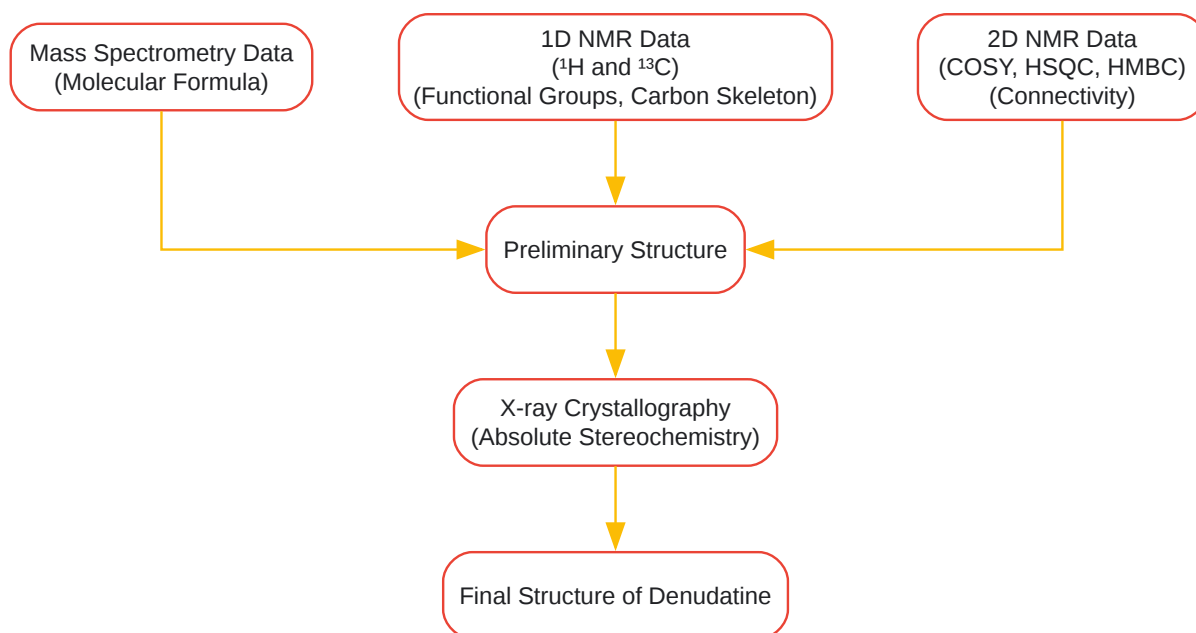
The isolation and spectroscopic analysis of **Denudatine** require specific and carefully executed protocols. The following sections outline the general methodologies employed in the scientific

literature.

Isolation of Denudatine

Denudatine is naturally found in plants of the Delphinium genus, particularly Delphinium denudatum. The general procedure for its isolation involves the following steps:





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